
Benzyl-cyclopropyl-carbamoyl chloride
Overview
Description
Benzyl-cyclopropyl-carbamoyl chloride is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Pharmaceutical Intermediates
Benzyl-cyclopropyl-carbamoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized in the preparation of cyclopropyl amide derivatives, which have shown efficacy in treating a range of diseases, including cancer and inflammatory conditions. For instance, certain cyclopropyl amides have been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapy .
1.2 Development of Anticancer Agents
Research indicates that this compound can be incorporated into drug candidates that exhibit potent anticancer activity. The incorporation of cyclopropyl moieties has been linked to enhanced water solubility and bioavailability of drugs, making them more effective in clinical settings .
Case Study: Cyclopropyl Amides in Cancer Treatment
A study focused on the synthesis of cyclopropyl amides demonstrated their effectiveness against leukemia and solid tumors. The research highlighted the structural modifications made possible by using this compound, leading to improved therapeutic profiles .
Organic Synthesis Applications
2.1 As an Acylating Agent
This compound is frequently used as an acylating agent in organic synthesis. Its ability to introduce carbamoyl groups into various substrates makes it valuable for synthesizing complex molecules. This application is particularly relevant in the development of inhibitors for various biological targets.
2.2 Catalytic Reactions
Recent advancements have shown that this compound can facilitate nickel-catalyzed carbamoylation reactions, leading to the formation of enantioenriched lactams from unactivated alkenes. The presence of the benzyl group is crucial for the efficiency of these reactions, demonstrating its role in enhancing reactivity and selectivity .
Data Table: Summary of Synthesis Applications
Research Insights
3.1 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have provided insights into how structural modifications can influence biological activity. These studies are crucial for optimizing the efficacy and safety profiles of new drug candidates.
3.2 Optimization of Inhibitors
Research has focused on optimizing inhibitors derived from this compound through systematic modifications, enhancing their potency against specific biological targets such as kinases and other enzymes involved in disease processes .
Case Study: Optimization of VHL Inhibitors
A detailed study on VHL inhibitors showcased how derivatives of this compound were synthesized and evaluated for their inhibitory activity, leading to compounds with low nanomolar potencies . This highlights the compound's versatility in drug design.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
BCC undergoes nucleophilic substitution at the carbonyl chloride group, forming carbamates or ureas. For example:
-
Reaction with Amines :
BCC reacts with tertiary amines (e.g., triethylamine) to form tertiary amine hydrochlorides and carbamates. The solubility of the hydrochloride byproduct depends on the solvent (e.g., triethylamine hydrochloride precipitates in benzene, while tributylamine hydrochloride remains soluble) . -
Alcoholysis :
BCC reacts with alcohols to yield carbamates. For instance, treatment with benzyl alcohol produces benzyl carbamates under mild conditions (0–5°C in dichlorobenzene) .
Thermal Decomposition to Isocyanates
Heating BCC induces decomposition to isocyanates, a critical step in polyurethane synthesis. For example:
-
At 125–200°C, BCC eliminates HCl to form cyclopropyl isocyanate derivatives. This reaction is catalyzed by Lewis acids like FeCl₃, achieving yields up to 65% .
Table 1: Thermal Decomposition Conditions and Yields
Substrate | Catalyst | Temperature (°C) | Yield (%) | Product | Source |
---|---|---|---|---|---|
BCC derivative | FeCl₃ | 83–200 | 65 | Cyclopropyl isocyanate | |
Allyl carbamoyl chloride | None | 200 | 60 | Allyl isocyanate |
Transition-Metal-Catalyzed Couplings
BCC participates in nickel-catalyzed enantioselective reductive cross-couplings:
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Carbamoylation of Alkenes :
BCC reacts with alkyl halides and unactivated alkenes via Ni catalysis to form six-membered lactams. For example, Mn reduces Ni(II) intermediates, enabling migratory insertion into alkenes and subsequent coupling . -
Effect of Leaving Group :
Carbamoyl fluorides outperform chlorides in enantioselectivity (96% vs. 54% ee) due to enhanced stability and reactivity under Ni catalysis .
Table 2: Nickel-Catalyzed Carbamoylation Performance
Substrate | Catalyst | Ligand | ee (%) | Yield (%) | Source |
---|---|---|---|---|---|
BCC (Cl) | Ni(cod)₂ | Chiral bisoxazoline | 54 | 40 | |
Carbamoyl fluoride | Ni(cod)₂ | Chiral bisoxazoline | 96 | 82 |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring in BCC facilitates unique reactivity:
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Radical Additions :
Under FeCl₃ catalysis, BCC undergoes radical-mediated ring-opening with alkyl iodides, forming functionalized carbamates . -
Acid-Catalyzed Rearrangements :
Strong acids protonate the cyclopropane, leading to ring expansion or fragmentation products, though this pathway is less explored for BCC .
Comparative Stability and Byproduct Formation
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of benzyl-cyclopropyl-carbamoyl chloride to minimize byproducts?
- Methodological Answer : Use controlled stoichiometry and low-temperature conditions (e.g., 0–5°C) during the acylation of cyclopropylamine with benzyl chloroformate. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates like unreacted benzyl chloroformate or cyclopropylamine. Adjust reaction time and solvent polarity (e.g., dichloromethane vs. THF) to improve yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from residual reagents .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis due to the electrophilic carbamoyl chloride group. Store under anhydrous conditions (e.g., molecular sieves in sealed amber vials) at –20°C to prevent decomposition. Regularly test stored samples via NMR or IR spectroscopy to detect hydrolysis products like benzyl-cyclopropyl-carboxamide or HCl. Avoid prolonged exposure to humid environments during handling by using gloveboxes or nitrogen-purged systems .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use and NMR to identify key signals (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzyl CH at δ 4.5–5.0 ppm, and carbonyl carbons at δ 165–175 ppm).
- Purity Assessment : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy.
- Thermal Stability : Differential scanning calorimetry (DSC) detects decomposition temperatures, which are critical for determining safe handling thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (e.g., nitrile or neoprene) and full-face shields to prevent skin/eye contact. Work in fume hoods with local exhaust ventilation to avoid inhalation of vapors. In case of spills, neutralize with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Emergency showers and eyewash stations must be accessible. Document exposure incidents using standardized toxicology reports from databases like MEDITEXT or ECHA .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The cyclopropyl ring’s angle strain enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alcohols). Computational studies (DFT calculations) can model charge distribution and transition states. Experimentally, compare reaction rates with non-cyclopropyl analogs (e.g., benzyl-ethyl-carbamoyl chloride) using kinetic assays under identical conditions. Monitor intermediates via NMR if fluorinated probes are used .
Q. What are the degradation pathways of this compound in aqueous environments, and how do they impact ecotoxicology?
- Methodological Answer : Hydrolysis predominates in neutral or alkaline conditions, yielding benzyl alcohol, cyclopropylamine, and CO. Use LC-MS/MS to quantify degradation products in simulated environmental matrices (e.g., river water or soil). Assess ecotoxicity using Daphnia magna or Vibrio fischeri bioassays. Compare degradation kinetics under UV light (photolysis) vs. dark conditions to model environmental persistence .
Q. Can computational models predict the compatibility of this compound with novel catalysts in asymmetric synthesis?
- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to simulate interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphates). Validate predictions by synthesizing enantiomerically enriched products and analyzing enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize solvent-catalyst pairs (e.g., DMF with Jacobsen’s catalyst) to achieve >90% ee .
Q. How does the conformational rigidity of the cyclopropyl moiety affect the compound’s chiral resolution in chromatographic separations?
- Methodological Answer : The cyclopropyl group restricts rotation, enhancing diastereomeric separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Compare retention times and resolution factors (R) with flexible analogs (e.g., benzyl-isopropyl-carbamoyl chloride). Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to optimize peak symmetry and baseline separation .
Properties
CAS No. |
211619-33-9 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-benzyl-N-cyclopropylcarbamoyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
DTDWQDAWWWWBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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